Several synthetic approaches for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate have been explored. A common strategy involves utilizing enantiomerically pure starting materials and employing stereoselective reactions to control the configuration of the final product. [, ] One such approach utilizes (1S,2R,4R,5R)-tert-butyl N-(4-hydroxymethyl-6-oxabicyclo[3.1.0]hex-2-yl)carbamate as a precursor. []
Another method relies on the iodolactamization reaction of a suitably functionalized cyclohexyl derivative. [] This reaction leads to the formation of a bicyclic lactam intermediate, which can be further manipulated to obtain the desired Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate.
While there is limited specific information available regarding the molecular structure analysis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate itself, its precursor, (1S,2R,4R,5R)-tert-butyl N-(4-hydroxymethyl-6-oxabicyclo[3.1.0]hex-2-yl)carbamate, has been studied using single crystal X-ray diffraction analysis. [] This analysis revealed the compound crystallizes in a specific space group with intermolecular hydrogen bonding stabilizing the crystal packing.
In the field of analytical chemistry and synthesis, tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate-related compounds have been utilized for their protective effects and as intermediates in the synthesis of complex molecules. For example, the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is a critical step in the synthesis of various compounds, including prostaglandins8. The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine demonstrates the utility of these compounds as intermediates in the production of natural products with cytotoxic activity9.
In cancer research, tert-butylcarbamate-containing histone deacetylase inhibitors have shown promise in inducing apoptosis, cytodifferentiation, and antiproliferative activities in cancer cells. Compounds bearing the tert-butylcarbamate group have been reported to selectively inhibit HDAC6 and increase acetylation levels, leading to decreased colony-forming potential in cancer cells2.
In organic chemistry, the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates have been explored. These reactions yield α-substituted esters, which can be further processed into carboxylic acids or cyclopropanemethanols, demonstrating the versatility of tert-butyl cyclopropanecarboxylates in synthesis6. Additionally, the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates has been used for the asymmetric synthesis of cispentacin and transpentacin derivatives, highlighting the enantioselective potential of these compounds5.
In pharmaceutical development, the process development and pilot-plant synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcases the importance of tert-butyl cyclopropylcarbamates in the production of therapeutic agents7.
Lastly, the antioxidant effects of related compounds, such as 2(3)-tert-butyl-4-hydroxyanisole, have been studied for their protective effects against chemical carcinogenesis. This compound has been found to inhibit a broad spectrum of carcinogens, mutagens, and tumor promoters through various mechanisms, including the induction of detoxifying enzyme systems and alteration of the cytochrome P-450 system1.
The mechanism of action of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate and related compounds can be understood through the study of their chemical behavior in various reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to the formation of N-(Boc)hydroxylamines, which are valuable building blocks in organic synthesis4. Similarly, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification has been investigated, resulting in the production of optically pure enantiomers, which are crucial for the synthesis of chiral organoselenanes and organotelluranes3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: